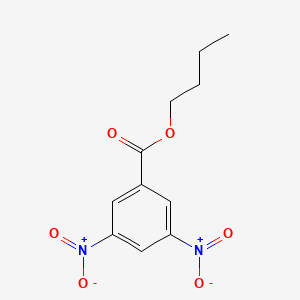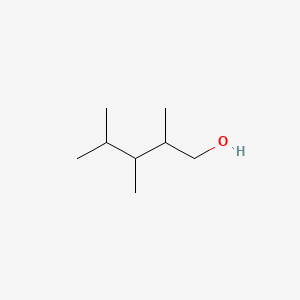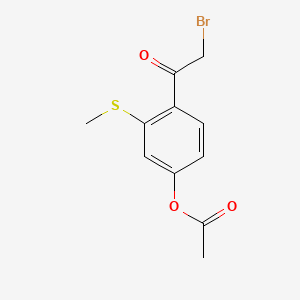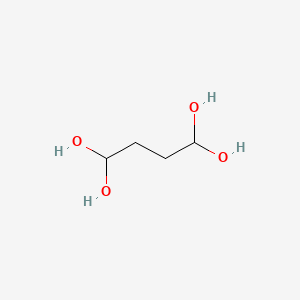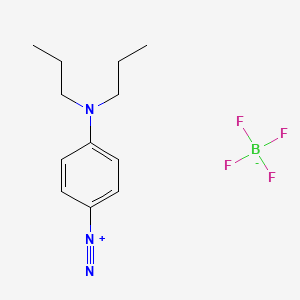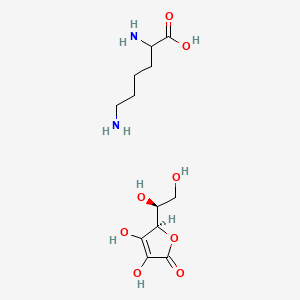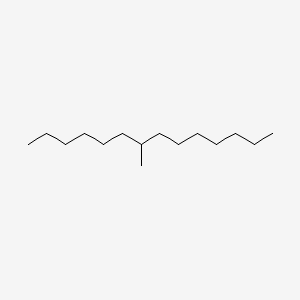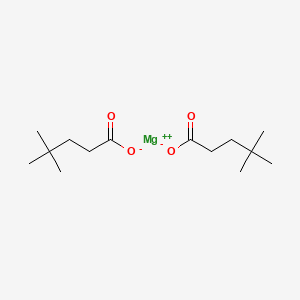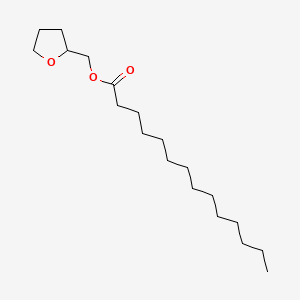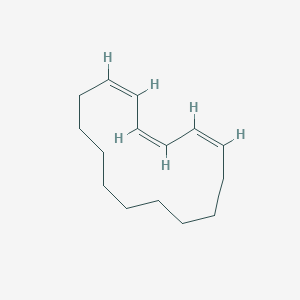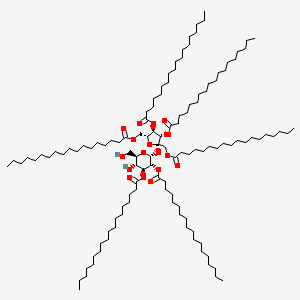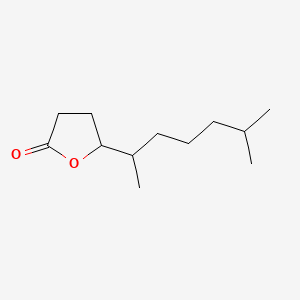
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one: is an organic compound with the molecular formula C15H28O2. It is a member of the dihydrofuran family, characterized by a furan ring that is partially saturated. This compound is notable for its unique structural features, which include a dihydrofuran ring substituted with a 1,5-dimethylhexyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one typically involves the following steps:
Formation of the Furan Ring: The initial step involves the formation of the furan ring through cyclization reactions. This can be achieved using various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with 1,5-Dimethylhexyl Group: The furan ring is then substituted with a 1,5-dimethylhexyl group. This can be accomplished through Friedel-Crafts alkylation, where the furan ring reacts with 1,5-dimethylhexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Bromine (Br2), nitric acid (HNO3)
Major Products
Oxidation: Furanones, carboxylic acids
Reduction: Saturated dihydrofuran derivatives
Substitution: Halogenated or nitrated furan derivatives
Scientific Research Applications
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit microbial growth by interfering with essential metabolic pathways in bacteria or fungi.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,5-Dimethylhexyl)furan-2(3H)-one
- 5-(1,5-Dimethylhexyl)tetrahydrofuran-2(3H)-one
- 5-(1,5-Dimethylhexyl)oxolan-2-one
Uniqueness
5-(1,5-Dimethylhexyl)dihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of a partially saturated furan ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
85665-83-4 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
5-(6-methylheptan-2-yl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(2)5-4-6-10(3)11-7-8-12(13)14-11/h9-11H,4-8H2,1-3H3 |
InChI Key |
QHIZATOHFPWJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



